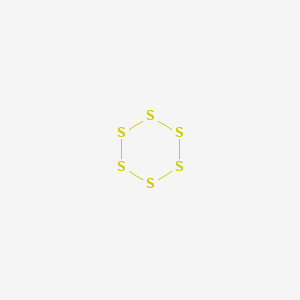Hexasulfur
CAS No.: 13798-23-7
Cat. No.: VC7946114
Molecular Formula: S6
Molecular Weight: 192.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13798-23-7 |
|---|---|
| Molecular Formula | S6 |
| Molecular Weight | 192.4 g/mol |
| IUPAC Name | hexathiane |
| Standard InChI | InChI=1S/S6/c1-2-4-6-5-3-1 |
| Standard InChI Key | FEXCMMPRRBSCRG-UHFFFAOYSA-N |
| SMILES | S1SSSSS1 |
| Canonical SMILES | S1SSSSS1 |
Introduction
Structural and Molecular Properties
Molecular Geometry
Hexasulfur adopts a chair configuration (D₃d symmetry) with bond angles of 102.2°, minimizing ring strain . This contrasts with the crown conformation of S₈, which has larger bond angles (108°) . The rhombohedral crystal structure of S₆ contributes to its distinct orange-red coloration .
Thermodynamic Stability
S₆ is less stable than S₈, with a Gibbs free energy difference of +4.2 kJ·mol⁻¹. Computational studies using density functional theory (DFT) reveal that the chair conformation is 51 kJ·mol⁻¹ more stable than prismatic isomers .
Table 1: Comparative Properties of S₆ and S₈
| Property | S₆ | S₈ |
|---|---|---|
| Crystal System | Rhombohedral | Orthorhombic |
| Bond Angle | 102.2° | 108° |
| Melting Point | 92°C (with S₁₀) | 119°C |
| Solubility in CS₂ | High | Moderate |
| Stability (ΔG, kJ·mol⁻¹) | 0 (reference) | +4.2 |
Synthesis and Production Methods
Historical Synthesis
Engel’s original method involved treating sodium thiosulfate (Na₂S₂O₃) with hydrochloric acid:
.
Modern Synthetic Routes
Chemical Reactivity
Oxidation and Reduction
Substitution Reactions
S₆ reacts with halogens to form sulfur halides, such as sulfur hexafluoride (SF₆) .
Applications in Scientific Research
Chemistry
S₆ serves as a precursor for synthesizing sulfur-rich polymers and metal-sulfur complexes . Its reactivity enables studies on sulfur-sulfur bond dynamics .
Biology
Pseudomonas spp. produce S₆ during meat spoilage, contributing to foul odors. Unlike dimethyl tetrasulfide, S₆ lacks antifungal activity.
Materials Science
S₆ derivatives, such as S₆²⁻ dianions, exhibit stability in ionic liquids, enabling applications in electrochemistry .
Computational and Experimental Insights
Isomer Stability
Ab initio studies identify 12 S₆ isomers, including prism (D₃h symmetry) and boat conformers . The prism form, though 51 kJ·mol⁻¹ less stable than the chair, is a potential S₂ source in thermal reactions .
Spectroscopic Characterization
Raman spectroscopy distinguishes S₆ (220 cm⁻¹) from S₈ (218 cm⁻¹), while X-ray crystallography confirms its rhombohedral lattice .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume